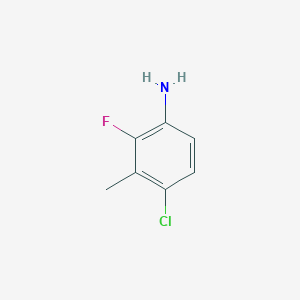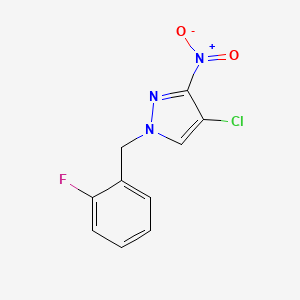![molecular formula C11H10F3N5 B3039291 3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile CAS No. 1006353-16-7](/img/structure/B3039291.png)
3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile
Overview
Description
The compound “3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a solid substance with the linear formula C6H5O2N2F3 . Another related compound is “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” with the molecular weight of 179.14 .
Synthesis Analysis
The synthesis of trifluoromethyl group involves replacing each hydrogen atom in a methyl group with a fluorine atom . A specific synthesis method for a related compound, “1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol”, involves heating the reaction mixture to 80°C for 15 hours .
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol” has a molecular weight of 166.101 Da and a monoisotopic mass of 166.035400 Da . The InChI code for “1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-” is 1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
The compound “3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a solid . The compound “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” has a molecular weight of 179.14 .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile:
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent due to its unique structural properties. The presence of the trifluoromethyl group and bipyrazole moiety can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development. Researchers are investigating its potential as an anti-inflammatory, antiviral, and anticancer agent .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective against pests and weeds. Studies are ongoing to determine its efficacy and environmental impact .
Material Science
The unique chemical structure of this compound makes it a candidate for use in material science, particularly in the development of new polymers and advanced materials. Its stability and reactivity can be leveraged to create materials with desirable properties such as increased strength, durability, and resistance to environmental degradation .
Catalysis
This compound is also being explored for its potential use as a catalyst in various chemical reactions. The bipyrazole moiety can act as a ligand, facilitating the formation of metal complexes that can catalyze a wide range of organic transformations. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .
Nanotechnology
The compound’s unique properties make it a candidate for use in nanotechnology. Researchers are exploring its potential in the synthesis of nanoparticles and nanostructures, which can be used in various applications such as drug delivery, imaging, and diagnostics. Its stability and reactivity are advantageous in creating functional nanomaterials.
Source Source Source Source : Source : Source : Source : Source
Safety and Hazards
The compound “1-Methyl-3-trifluoromethyl-1H-pyrazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” also has hazard statements including H302, H312, H314, H332, H335 .
properties
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)19(17-9)4-2-3-15/h5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQPZQPWTUGHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




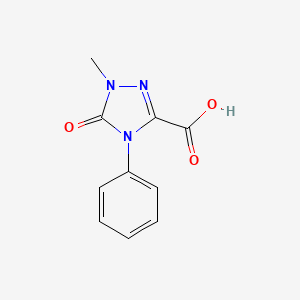
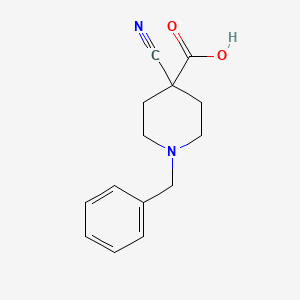
![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3039213.png)
![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039215.png)
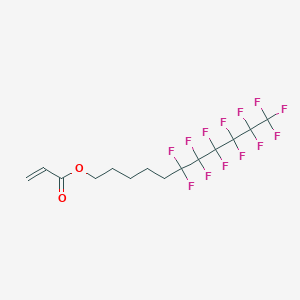

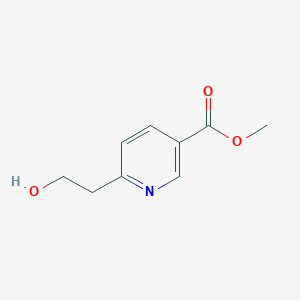
![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)
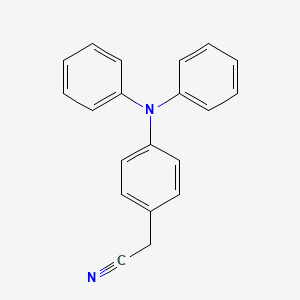
![2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine](/img/structure/B3039224.png)
